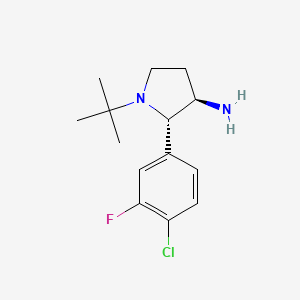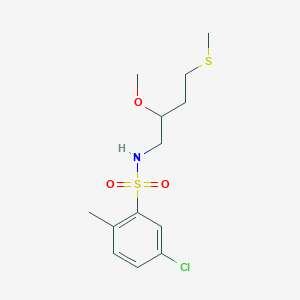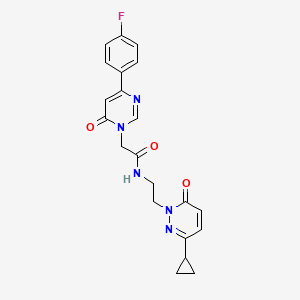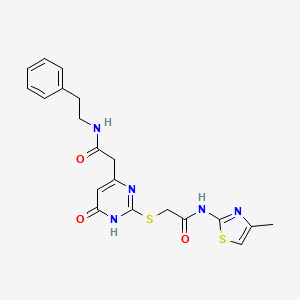
(2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine has shown potential applications in various fields of scientific research. In medicine, it has been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. It has also been studied for its potential as a treatment for depression and anxiety disorders. In agriculture, it has been studied for its potential as a pesticide, as it has been shown to have insecticidal properties. In material science, it has been studied for its potential as a building block for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of ((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine is not fully understood. However, it is believed to act as a dopamine transporter inhibitor, which increases the amount of dopamine in the brain. This increase in dopamine is thought to be responsible for the compound's potential therapeutic effects in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (this compound)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine are still being studied. However, it has been shown to increase dopamine release in the brain, which may have potential therapeutic effects in Parkinson's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine in lab experiments is its potential therapeutic applications in medicine. It has also been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of ((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine. One potential direction is the continued study of its potential therapeutic applications in medicine, particularly in the treatment of Parkinson's disease and other neurological disorders. Another potential direction is the study of its insecticidal properties and its potential use as a pesticide. Additionally, the compound's potential applications in material science warrant further study.
Métodos De Síntesis
The synthesis of ((2S,3R)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine)-1-Tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine involves several steps, including the reaction of tert-butylamine with 4-chloro-3-fluoroacetophenone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with (S)-(-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
Propiedades
IUPAC Name |
(2S,3R)-1-tert-butyl-2-(4-chloro-3-fluorophenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN2/c1-14(2,3)18-7-6-12(17)13(18)9-4-5-10(15)11(16)8-9/h4-5,8,12-13H,6-7,17H2,1-3H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQCZJNJPLSAY-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)
![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)


![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)
![2-chloro-N-[2-methyl-2-(morpholin-4-yl)propyl]pyridine-4-sulfonamide](/img/structure/B3020565.png)
![(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-Amino-3-carboxypropanoyl]amino]-6-[[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrole-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3020566.png)
![5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile](/img/structure/B3020567.png)


![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)